Usp1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

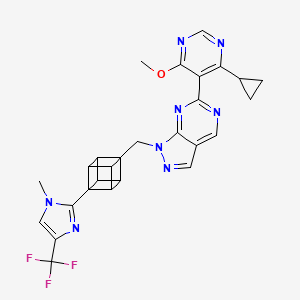

Molecular Formula |

C27H23F3N8O |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C27H23F3N8O/c1-37-7-12(27(28,29)30)35-24(37)26-17-14-18(26)16-19(26)15(17)25(14,16)8-38-22-11(6-34-38)5-31-21(36-22)13-20(10-3-4-10)32-9-33-23(13)39-2/h5-7,9-10,14-19H,3-4,8H2,1-2H3 |

InChI Key |

BNEUCBYECWITRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Usp1-IN-5: A Technical Guide to its Mechanism of Action in DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp1-IN-5 is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a critical deubiquitinating enzyme (DUB) involved in the regulation of DNA repair. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. This document summarizes key quantitative data, details representative experimental protocols for the evaluation of USP1 inhibitors, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to USP1 and its Role in DNA Repair

Ubiquitin-Specific Protease 1 (USP1) is a key regulator of cellular responses to DNA damage. In concert with its cofactor UAF1 (USP1-associated factor 1), USP1 removes ubiquitin from specific protein substrates, thereby modulating their activity and function. Two of the most well-characterized substrates of USP1 in the context of DNA repair are the Fanconi Anemia group D2 protein (FANCD2) and the Proliferating Cell Nuclear Antigen (PCNA).

The monoubiquitination of FANCD2 is a central event in the Fanconi Anemia (FA) pathway, which is essential for the repair of DNA interstrand crosslinks (ICLs). Similarly, the monoubiquitination of PCNA is a critical step in the Translesion Synthesis (TLS) pathway, a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. USP1-mediated deubiquitination of FANCD2 and PCNA acts as a crucial "off-switch," ensuring that these pathways are tightly regulated and terminated once DNA repair is complete.

Inhibition of USP1, therefore, presents a compelling therapeutic strategy, particularly in oncology. By preventing the deubiquitination of FANCD2 and PCNA, USP1 inhibitors can lead to the hyperaccumulation of their ubiquitinated forms, disrupting DNA repair, inducing genomic instability, and promoting cell death, especially in cancer cells with pre-existing DNA repair defects (a concept known as synthetic lethality).

This compound: A Potent USP1 Inhibitor

This compound is a small molecule inhibitor of USP1. While detailed information on this specific compound is limited in publicly available literature, it has been identified as a potent inhibitor of USP1's enzymatic activity.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant, well-characterized USP1 inhibitors for comparison.

| Compound | Target | IC50 | Cell Line | Cellular IC50 | Reference |

| This compound | USP1 | <50 nM | MDA-MB-436 | <50 nM | MedchemExpress Product Page, Patent WO2023083285 A1 |

| ML323 | USP1 | 76 nM (Ub-Rho assay) | H596 (NSCLC) | Not Reported | (Chen et al., 2011) |

| KSQ-4279 | USP1 | 0.2 nM | DLD-1 BRCA2-/- | 1.5 nM | (Li et al., 2022) |

Mechanism of Action in DNA Repair Pathways

The primary mechanism of action of this compound is the inhibition of USP1's deubiquitinating activity. This has profound effects on two key DNA repair pathways: the Fanconi Anemia pathway and Translesion Synthesis.

Fanconi Anemia (FA) Pathway

The FA pathway is critical for the repair of DNA interstrand crosslinks, which are highly cytotoxic lesions that block DNA replication and transcription. A key step in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer by the FA core complex. This ubiquitination event is essential for the recruitment of downstream DNA repair factors to the site of damage.

USP1, in complex with UAF1, deubiquitinates FANCD2, allowing for its release from chromatin and the termination of the repair process. By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated FANCD2 (FANCD2-Ub) on chromatin. This persistent ubiquitination, while initially promoting the recruitment of repair factors, can ultimately stall the pathway, leading to unresolved DNA damage and increased sensitivity to DNA crosslinking agents.

The Cellular Target of Usp1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Usp1-IN-5 Targets the Deubiquitinase USP1

This compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key regulator of cellular DNA damage response pathways. Evidence from biochemical and cellular assays confirms that this compound directly inhibits the enzymatic activity of USP1, leading to downstream effects on DNA repair and cell viability. This technical guide provides an in-depth overview of the cellular target of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound and Comparators

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following table summarizes the key quantitative data for this compound and other notable USP1 inhibitors for comparative analysis.

| Compound | Assay Type | Target/Cell Line | IC50/K_i_ | Citation |

| This compound | Enzymatic Assay | USP1 | <50 nM | [1] |

| This compound | Cell Growth Assay | MDA-MB-436 | <50 nM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathway in which its target, USP1, operates, and the experimental workflows used to validate this interaction.

USP1 Signaling in the DNA Damage Response

USP1, in complex with its cofactor UAF1, plays a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways of the DNA damage response. It achieves this by deubiquitinating key protein substrates, namely FANCD2 and PCNA. The following diagram illustrates this signaling cascade.

Caption: USP1 Signaling in DNA Damage Response.

Experimental Workflow: Validating USP1 Inhibition in Cells

A common experimental approach to confirm that a compound inhibits USP1 in a cellular context involves treating cells with the inhibitor and then assessing the ubiquitination status of its downstream substrates, PCNA and FANCD2, via immunoprecipitation and western blotting.

Caption: Workflow for Validating Cellular USP1 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of USP1 as the cellular target of this compound.

In Vitro USP1 Deubiquitinase Assay (Ub-AMC)

This assay measures the direct enzymatic activity of USP1 on a fluorogenic substrate.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

-

This compound (or other inhibitors) dissolved in DMSO

-

384-well black, low-volume assay plates

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor and control DMSO in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Add the diluted inhibitor or DMSO control to the wells of the 384-well plate.

-

Add recombinant USP1/UAF1 complex to each well to a final concentration of approximately 0.5-5 nM.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding Ub-AMC to a final concentration of 100-500 nM.

-

Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the initial reaction velocities (RFU/min) from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Ubiquitination Assay for PCNA and FANCD2

This protocol details the assessment of the ubiquitination status of endogenous USP1 substrates in cultured cells following inhibitor treatment.

Materials:

-

Human cell line (e.g., HEK293T, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.

-

Primary antibodies: anti-PCNA, anti-FANCD2

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: Lysis buffer with reduced detergent concentrations (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer

-

Western blot reagents, including secondary antibodies and chemiluminescent substrate.

Procedure:

-

Seed cells in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).

-

Wash cells twice with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Normalize the protein concentration of the supernatants using a BCA or Bradford assay.

-

Incubate 1-2 mg of total protein lysate with 2-4 µg of anti-PCNA or anti-FANCD2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Perform western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of PCNA or FANCD2. The unmodified forms can be detected by re-probing with the respective substrate antibodies.

-

An increase in the ubiquitinated band intensity in the this compound-treated samples compared to the vehicle control indicates cellular inhibition of USP1.

References

Usp1-IN-5: A Potent Inhibitor of the USP1-UAF1 Deubiquitinase Complex

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Usp1-IN-5, a novel and potent small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, plays a critical role in the DNA damage response, making it a compelling target for cancer therapy. This document details the chemical properties, mechanism of action, and relevant experimental protocols for this compound, intended to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, also referenced as compound 10 in patent literature, is a highly potent inhibitor of USP1. While the exact chemical structure is detailed in patent WO2023083285 A1, its key chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | Not explicitly available in public sources |

| Molecular Weight | Not explicitly available in public sources |

| CAS Number | Not explicitly available in public sources |

| Appearance | Not explicitly available in public sources |

| Solubility | Not explicitly available in public sources |

| Purity | >98% (as typically supplied by vendors) |

Table 2: In Vitro Biological Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| USP1 Enzymatic Assay | USP1 | < 50 nM | [1] |

| Cell Proliferation Assay | MDA-MB-436 | < 50 nM | [1] |

Mechanism of Action and Signaling Pathways

USP1 is a deubiquitinase (DUB) that removes ubiquitin from specific protein substrates, thereby regulating their function and stability. The primary substrates of the USP1-UAF1 complex are monoubiquitinated Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[2] These proteins are crucial components of two major DNA damage tolerance pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).

By inhibiting USP1, this compound prevents the deubiquitination of FANCD2-Ub and PCNA-Ub. This leads to the accumulation of the ubiquitinated forms of these proteins, which in turn disrupts the normal progression of the FA and TLS pathways. This disruption can lead to increased sensitivity to DNA damaging agents and ultimately, cell death, particularly in cancer cells that are heavily reliant on these repair pathways.

Fanconi Anemia (FA) Pathway

The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). Upon DNA damage, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then localizes to the site of damage to initiate repair. USP1-UAF1 acts as a negative regulator of this pathway by deubiquitinating FANCD2, thus removing the signal for repair. Inhibition of USP1 by this compound maintains FANCD2 in its active, ubiquitinated state, thereby modulating the DNA repair process.

Caption: Role of this compound in the Fanconi Anemia Pathway.

Translesion Synthesis (TLS) Pathway

TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA at the K164 residue. Ubiquitinated PCNA recruits specialized, low-fidelity TLS polymerases that can insert nucleotides opposite the damaged DNA template. USP1-UAF1 deubiquitinates PCNA, acting as a switch to turn off the TLS response. By inhibiting USP1, this compound promotes the persistence of PCNA-Ub, thereby enhancing TLS activity.

Caption: this compound Modulates the Translesion Synthesis Pathway.

Experimental Protocols

The following sections provide representative protocols for the synthesis and in vitro evaluation of this compound. These are generalized methods and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound

The synthesis of this compound is described in patent WO2023083285 A1. The following is a generalized workflow based on common synthetic routes for similar heterocyclic compounds.

Caption: Generalized Synthetic Workflow for this compound.

Methodology:

-

Step 1: Initial Coupling. A suitable heteroaromatic core is coupled with a side chain precursor under appropriate catalytic conditions (e.g., Suzuki or Buchwald-Hartwig coupling). The reaction is monitored by TLC or LC-MS until completion.

-

Step 2: Intermediate Modification. The resulting intermediate may undergo one or more functional group transformations, such as hydrolysis, amidation, or protection/deprotection steps, to install the necessary moieties for the final fragment coupling.

-

Step 3: Final Assembly. The modified intermediate is then reacted with the final building block to construct the this compound scaffold.

-

Work-up and Purification. The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final compound.

-

Characterization. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro USP1 Inhibition Assay

This protocol describes a fluorogenic assay to determine the IC50 value of this compound against the USP1-UAF1 complex.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

This compound (dissolved in DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the USP1/UAF1 complex to the working concentration in Assay Buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound solution (or DMSO for control) to the wells of the 384-well plate.

-

Add 10 µL of the diluted USP1/UAF1 complex to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

-

Initiate Reaction: Add 5 µL of the Ubiquitin-Rhodamine 110 substrate to each well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at regular intervals for 30-60 minutes at 30°C.

-

Data Analysis:

-

Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the In Vitro USP1 Inhibition Assay.

Conclusion

This compound is a potent and specific inhibitor of the USP1-UAF1 deubiquitinase complex. Its ability to modulate the Fanconi Anemia and Translesion Synthesis pathways by preventing the deubiquitination of FANCD2 and PCNA highlights its potential as a therapeutic agent, particularly in oncology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug developers working to further characterize and advance this compound and other inhibitors of the DNA damage response pathway.

References

Usp1-IN-5: A Technical Guide to a Novel USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-5 has emerged as a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1] USP1 plays a crucial role in regulating the ubiquitination of proteins such as PCNA and FANCD2, which are essential for DNA repair.[2] Inhibition of USP1 is a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, also identified as compound 10 in foundational patent literature.

Core Data Summary

The following table summarizes the key quantitative data for this compound, establishing its potency as a USP1 inhibitor.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based Assay | IC50 (nM) | Reference |

| This compound (Compound 10) | USP1 | Enzymatic Assay | < 50 | MDA-MB-436 | Cell Proliferation | < 50 | WO2023083285 A1[1] |

Signaling Pathway and Experimental Workflow

To visually represent the critical pathways and processes involved in the study of this compound, the following diagrams have been generated.

Caption: USP1 Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for the Discovery and Evaluation of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. The following sections outline the methodologies for the synthesis and biological evaluation of this compound, based on the information available in the primary patent literature.

Synthesis of this compound (Compound 10)

The synthesis of this compound is a multi-step process involving the formation of key heterocyclic intermediates. While the full detailed protocol from the patent is extensive, a generalized scheme is presented below. The synthesis involves the coupling of a substituted heteroaromatic core with a side chain, followed by further chemical modifications.

General Synthetic Scheme:

-

Preparation of the Heteroaromatic Core: The initial step involves the construction of the core ring system of the molecule. This is typically achieved through a series of condensation and cyclization reactions from commercially available starting materials.

-

Introduction of the Side Chain: The previously synthesized core is then coupled with a reactive intermediate containing the desired side chain. This is often accomplished using a palladium-catalyzed cross-coupling reaction.

-

Final Modifications and Purification: The resulting molecule may undergo further functional group manipulations to yield the final product, this compound. Purification is typically performed using column chromatography and the structure is confirmed by NMR and mass spectrometry.

Biological Assays

USP1 Enzymatic Assay:

The inhibitory activity of this compound against the USP1 enzyme was likely determined using a biochemical assay that measures the cleavage of a fluorogenic substrate.

-

Reagents:

-

Recombinant human USP1/UAF1 enzyme complex.

-

A fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-rhodamine).

-

Assay buffer (e.g., Tris-based buffer with DTT and a surfactant).

-

This compound dissolved in DMSO.

-

-

Procedure:

-

The USP1/UAF1 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.

-

The reaction is initiated by the addition of the fluorogenic ubiquitin substrate.

-

The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve with a suitable equation (e.g., four-parameter logistic equation).

-

Cell Proliferation Assay (MDA-MB-436):

The effect of this compound on the proliferation of the MDA-MB-436 breast cancer cell line was assessed to determine its cell-based potency.[3]

-

Cell Culture:

-

MDA-MB-436 cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound (or a vehicle control, typically DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

-

Data Analysis:

-

The absorbance or fluorescence readings are normalized to the vehicle-treated control wells.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.

-

Conclusion

This compound is a potent and cell-active inhibitor of USP1. The data presented in this guide, derived from the foundational patent, highlights its potential as a valuable research tool for studying the role of USP1 in DNA repair and as a starting point for the development of novel anticancer therapeutics. The provided experimental frameworks offer a basis for further investigation into the mechanism of action and therapeutic applications of this promising inhibitor.

References

The Role of Ubiquitin-Specific Protease 1 (USP1) in the Fanconi Anemia Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly cytotoxic form of DNA damage. A key regulatory step in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer, which is essential for the recruitment of downstream repair factors. The timely removal of this ubiquitin signal is equally crucial for the completion of DNA repair and the recycling of pathway components. This deubiquitination is primarily carried out by the ubiquitin-specific protease 1 (USP1) in complex with its cofactor, USP1-associated factor 1 (UAF1). This technical guide provides an in-depth examination of the role of USP1 in the Fanconi Anemia pathway, detailing its mechanism of action, regulation, and significance as a therapeutic target.

Introduction to the Fanconi Anemia Pathway

Fanconi Anemia is a rare genetic disorder characterized by bone marrow failure, congenital abnormalities, and a predisposition to cancer.[1][2] At the cellular level, FA is defined by extreme sensitivity to DNA crosslinking agents. The FA pathway involves a complex network of proteins that work in concert to repair ICLs. A central event in this pathway is the monoubiquitination of FANCD2 at lysine 561 and FANCI at lysine 523 by the FA core complex, a multisubunit E3 ubiquitin ligase.[3] This modification is a critical activation step, facilitating the localization of the FANCD2-FANCI complex to chromatin at sites of DNA damage.[1][4]

USP1: The Master Deubiquitinase of the FA Pathway

USP1 is a cysteine protease that specifically removes monoubiquitin from FANCD2 and FANCI, thereby acting as a key negative regulator of the FA pathway.[4][5] This function is essential for turning off the FA signaling cascade upon completion of DNA repair and for recycling FANCD2 and FANCI for subsequent rounds of repair.[4]

Mechanism of Action

The catalytic activity of USP1 is dependent on a triad of conserved amino acids: Cys90, His593, and Asp751.[6] USP1 forms a stable and active heterodimer with UAF1 (also known as WDR48).[7][8] UAF1 is not merely a scaffold protein; it allosterically activates USP1 and is crucial for substrate recognition and recruitment.[9][10] Cryo-electron microscopy studies have revealed that the USP1-UAF1 complex induces conformational changes in the monoubiquitinated FANCI-FANCD2 substrate to facilitate deubiquitination.[11][12] An extensive interface between UAF1 and FANCI is critical for this process, explaining the requirement of both proteins for efficient catalysis.[11][12]

The specificity of USP1 for FANCD2 is further driven by its N-terminal extension (NTE).[3][13] Deletion of the NTE significantly impairs the deubiquitination of FANCD2, while having a minimal effect on FANCI or another major USP1 substrate, PCNA.[13][14]

dot

Caption: Mechanism of USP1-mediated deubiquitination of FANCD2 and FANCI.

Regulation of USP1 Activity

The activity of USP1 is tightly controlled through multiple mechanisms to ensure proper timing of FA pathway inactivation:

-

Interaction with UAF1: The formation of the USP1-UAF1 complex is the primary mode of USP1 activation.[9][10]

-

Autocleavage: USP1 can undergo autocleavage at a di-glycine motif (Gly670-Gly671), which leads to its subsequent degradation by the proteasome.[15][16] This process is critical for downregulating USP1 activity and is particularly important for its function in ICL repair.[15]

-

Cell Cycle-Dependent Expression: USP1 protein levels are regulated throughout the cell cycle, with levels being low in G1 and peaking in S and G2 phases, coinciding with the timing of DNA replication and repair.[17][18] During G1, USP1 is targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C)Cdh1 E3 ubiquitin ligase.[16][18]

-

Phosphorylation: Phosphorylation of USP1 has been suggested as another regulatory mechanism, potentially influencing its stability and activity.[16]

Caption: Workflow for an in vitro deubiquitination assay.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins physically interact within a cell.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Antibody Incubation: The cell lysate is incubated with an antibody that specifically recognizes one of the proteins of interest (the "bait" protein, e.g., anti-USP1).

-

Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein of interest (the "prey" protein, e.g., anti-FANCD2). The presence of the prey protein in the eluate indicates an interaction with the bait protein.

Cell Viability/Sensitivity Assay

This assay measures the effect of USP1 inhibition on cellular sensitivity to DNA damaging agents.

-

Cell Seeding: Cells (e.g., wild-type and USP1 knockout, or cells treated with a USP1 inhibitor) are seeded in multi-well plates.

-

Drug Treatment: The cells are treated with a range of concentrations of a DNA crosslinking agent (e.g., MMC or cisplatin) for a defined period.

-

Incubation: The cells are allowed to grow for a period of time (e.g., 72 hours) after drug treatment.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or AlamarBlue) or by cell counting.

-

Data Analysis: The percentage of viable cells is plotted against the drug concentration to generate dose-response curves and determine the IC50 values.

USP1 as a Therapeutic Target in Cancer

The reliance of cancer cells, particularly those with deficiencies in other DNA repair pathways, on the FA pathway for survival makes USP1 an attractive target for anti-cancer therapy. I[19]nhibiting USP1 can sensitize cancer cells to DNA damaging chemotherapeutics like cisplatin. S[20][19]everal small molecule inhibitors of USP1, such as ML323, pimozide, and GW7647, have been developed and have shown promise in preclinical studies by inducing the accumulation of FANCD2-Ub and enhancing the efficacy of chemotherapy.

USP1 is a multifaceted and tightly regulated deubiquitinase that plays a central role in the Fanconi Anemia pathway. Its function extends beyond simply turning off the pathway, as the dynamic cycle of ubiquitination and deubiquitination it controls is integral to the efficient repair of DNA interstrand crosslinks and the maintenance of genomic stability. The critical role of USP1 in DNA repair, coupled with its druggability, positions it as a promising target for the development of novel cancer therapeutics. Further research into the intricate regulatory mechanisms of USP1 and the development of more potent and specific inhibitors will undoubtedly pave the way for new treatment strategies for a range of malignancies.

References

- 1. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The deubiquitinating enzyme USP1 r ... | Article | H1 Connect [archive.connect.h1.co]

- 6. researchgate.net [researchgate.net]

- 7. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The deubiquitinase cofactor UAF1 interacts with USP1 and plays an essential role in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of FANCD2 deubiquitination by USP1-UAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. The role of USP1 autocleavage in DNA interstrand crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dspace.library.uu.nl [dspace.library.uu.nl]

- 18. APC/CCdh1-dependent proteolysis of USP1 regulates the response to UV-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploiting the Fanconi Anemia Pathway for Targeted Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp1-IN-5: A Technical Guide to its Mechanism and Impact on PCNA Ubiquitination

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR), particularly in the regulation of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2][3] A key substrate of USP1 is the Proliferating Cell Nuclear Antigen (PCNA), a homotrimeric ring protein that acts as a sliding clamp for DNA polymerases and is central to DNA replication and repair.[3][4] The post-translational modification of PCNA by ubiquitination is a critical switch that governs the activation of DNA damage tolerance (DDT) pathways.[5]

USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), reverses PCNA ubiquitination, thereby acting as a crucial negative regulator of these repair pathways.[6] Consequently, USP1 has emerged as a promising therapeutic target in oncology. Inhibiting USP1 leads to the accumulation of ubiquitinated PCNA, inducing a state of synthetic lethality in cancers with underlying DNA repair deficiencies, such as those with BRCA1/2 mutations.[1] Usp1-IN-5 is a potent small molecule inhibitor of USP1, designed to exploit this vulnerability. This document provides an in-depth technical overview of its mechanism of action, its effects on PCNA ubiquitination, and the experimental methodologies used for its characterization.

Mechanism of Action: The USP1-PCNA Axis

The cellular response to replication-blocking DNA lesions is orchestrated by the ubiquitination status of PCNA at its conserved lysine 164 (K164) residue.

-

PCNA Monoubiquitination: Upon encountering DNA damage that stalls the replication fork, PCNA is monoubiquitinated at K164 by the E2-E3 ubiquitin ligase complex, RAD6-RAD18.[1][5] This modification serves as a signal to switch from high-fidelity replicative polymerases to specialized, low-fidelity TLS polymerases (e.g., Pol η), which can bypass the DNA lesion, albeit in a potentially error-prone manner.[7][8]

-

PCNA Polyubiquitination: Monoubiquitinated PCNA can be further modified with K63-linked polyubiquitin chains by the E2-E3 ligase complexes UBE2N/UBE2V2-HLTF/SHPRH.[8][9] This polyubiquitination event is a key signal for initiating an error-free DDT pathway known as template switching, which uses the newly synthesized sister chromatid as a template to bypass the lesion.[7]

-

Deubiquitination by USP1: The USP1-UAF1 complex counteracts these processes by cleaving ubiquitin from PCNA.[1][10] This action is critical for terminating the TLS signal and ensuring that the error-prone polymerases are removed after the lesion has been bypassed, thereby restoring normal replication.[3][11]

-

Inhibition by this compound: this compound functions by directly inhibiting the catalytic activity of USP1. This blockade prevents the deubiquitination of PCNA, leading to the aberrant accumulation of both mono- and polyubiquitinated forms.[1][12] This sustained ubiquitination traps PCNA in a state that promotes prolonged S-phase arrest, accumulation of DNA damage, and ultimately, apoptosis.[1][12] In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutants), the inability to resolve these stalled forks via error-free pathways makes them exquisitely sensitive to USP1 inhibition, an example of synthetic lethality.[1][10]

Quantitative Data

The potency of USP1 inhibitors is determined through biochemical and cell-based assays. This compound has been identified as a highly potent inhibitor. For context, data from other well-characterized USP1 inhibitors like ML323 are also included.

Table 1: Inhibitor Potency (IC50)

| Compound | Target/Assay | IC50 Value | Reference |

| This compound | USP1 Enzyme | <50 nM | [13] |

| This compound | MDA-MB-436 Cells | <50 nM | [13] |

| ML323 | USP1-UAF1 (Ub-Rho Assay) | 76 nM | |

| ML323 | USP1-UAF1 (Ub-PCNA Assay) | 820 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14]

Table 2: Cellular Effects of USP1 Inhibition

| Treatment | Cell Line | Effect | Observation | Reference |

| SJB3-019A (USP1i) | MM.1S | Increased Ub-PCNA | Accumulation of monoubiquitinated PCNA | [2] |

| ML323 | H596 | Increased Ub-PCNA | Potentiation of cisplatin-induced PCNA monoubiquitination | |

| USP1 Inhibition | BRCA1/2 mutant cells | Synthetic Lethality | Selective killing of cells with DNA repair defects | [1] |

| I-138 (USP1i) | NCI-H1693 | S-phase Arrest | Decreased DNA synthesis and cell cycle arrest | [1] |

Experimental Protocols

Biochemical Assay for USP1 Inhibition (Di-Ubiquitin Cleavage)

This protocol assesses the direct enzymatic inhibition of the USP1-UAF1 complex.

-

Reagents: Recombinant human USP1-UAF1 complex, K63-linked di-ubiquitin (di-Ub) substrate, this compound, assay buffer (50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 1 mM DTT), Laemmli sample buffer.

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a reaction tube, combine 150 nM USP1-UAF1 complex with the desired concentration of this compound.

-

Initiate the reaction by adding 3 µM of K63-linked di-Ub substrate.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Quench the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the products by SDS-PAGE on a 15% polyacrylamide gel, followed by Coomassie blue staining.

-

Quantify the band intensities for di-Ub and cleaved mono-ubiquitin to determine the percentage of inhibition at each inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.[11]

-

Immunoblotting for Cellular PCNA Ubiquitination

This method detects the accumulation of ubiquitinated PCNA in cells following treatment with a USP1 inhibitor.

-

Reagents: Cell culture medium, this compound, lysis buffer (RIPA buffer with protease inhibitors), primary antibody (e.g., anti-PCNA), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Plate cells (e.g., U2OS or a relevant cancer cell line) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein lysate by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE using an 8-10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. Unmodified PCNA (~36 kDa) and monoubiquitinated PCNA (~44 kDa) will appear as distinct bands.[9]

-

Clonogenic Survival Assay

This assay measures the long-term effect of the inhibitor on the ability of single cells to form colonies.

-

Reagents: Cell culture medium, this compound, crystal violet staining solution (0.5% crystal violet, 20% methanol).

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

After 24 hours, treat the cells with a dilution series of this compound.

-

Incubate the cells for 10-14 days, replacing the medium containing the inhibitor every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the number of colonies in each well to determine the surviving fraction relative to the vehicle-treated control.[10][15]

-

Visualizations: Pathways and Workflows

Caption: The DNA Damage Tolerance pathway regulated by PCNA ubiquitination and USP1.

Caption: Workflow for detecting cellular PCNA ubiquitination after USP1 inhibition.

Caption: Logical relationship of synthetic lethality between USP1 inhibition and BRCA deficiency.

Conclusion

This compound is a potent and specific inhibitor of the USP1-UAF1 deubiquitinase complex. By preventing the deubiquitination of PCNA, it forces an accumulation of ubiquitinated PCNA, leading to sustained activation of DNA damage tolerance pathways. This mechanism creates a critical vulnerability that can be exploited for therapeutic benefit, particularly in cancers characterized by defects in other DNA repair mechanisms, such as homologous recombination. The detailed protocols and mechanistic understanding presented here serve as a guide for researchers and drug developers working to leverage the USP1-PCNA axis for the next generation of targeted cancer therapies.

References

- 1. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. PCNA Ubiquitination Is Important, But Not Essential for Translesion DNA Synthesis in Mammalian Cells | PLOS Genetics [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Activity of Usp1-IN-5 Against USP1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Usp1-IN-5, a small molecule inhibitor targeting Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair pathways, making it a significant target in oncology research.[1][2][3] This document outlines the quantitative inhibitory data for this compound, details the experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both the isolated USP1 enzyme and cancer cell lines in vitro. The available quantitative data is summarized below.

| Target | Assay Type | Metric | Value | Reference |

| USP1 Enzyme | Biochemical Assay | IC50 | <50 nM | [4][5] |

| MDA-MB-436 Cells | Cell-based Proliferation Assay | IC50 | <50 nM | [4][5] |

Table 1: Summary of in vitro IC50 values for this compound.

USP1 Signaling Pathway in DNA Damage Response

USP1 is a key regulator in the DNA damage response (DDR), primarily through its deubiquitination of two critical substrates: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2][3] Its activity is stimulated by its cofactor, USP1-Associated Factor 1 (UAF1).[1][6]

-

Translesion Synthesis (TLS): USP1 removes monoubiquitin from PCNA, which reverses the recruitment of specialized TLS polymerases that bypass DNA lesions.[2][7] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA, disrupting normal DNA repair.[8][9]

-

Fanconi Anemia (FA) Pathway: USP1 deubiquitinates the monoubiquitinated FANCI-FANCD2 complex, which is essential for releasing the complex from DNA and resolving interstrand crosslinks.[2][3] Blocking this action with an inhibitor stalls the FA pathway.

The diagram below illustrates the central role of USP1 in these two major DNA repair pathways.

Experimental Protocols

The in vitro activity of USP1 inhibitors like this compound is typically determined using a fluorogenic biochemical assay. This assay measures the ability of the enzyme to cleave a substrate, which releases a fluorescent molecule.

General Protocol for Fluorogenic USP1 Inhibition Assay

This protocol is based on standard methods for measuring DUB activity using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).[10]

A. Materials and Reagents:

-

Purified recombinant human USP1/UAF1 complex[10]

-

This compound inhibitor

-

Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)[9][10]

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM DTT)[2]

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well black microplate[10]

-

Fluorimeter capable of excitation at ~350-380 nm and emission at ~440-460 nm[10]

B. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme Preparation: Dilute the USP1/UAF1 enzyme complex to the desired working concentration in the assay buffer.

-

Reaction Setup:

-

Add the assay buffer to all wells of a 96-well black microplate.

-

Add the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Add the diluted USP1/UAF1 enzyme to all wells except the negative control (substrate-only) wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[10]

-

-

Initiation of Reaction: Add the Ub-AMC substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorimeter. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence is proportional to the USP1 activity.[10]

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

-

Normalize the data to the positive (enzyme + DMSO) and negative (substrate only) controls to determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram outlines this experimental workflow.

References

- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP1 | Insilico Medicine [insilico.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. bpsbioscience.com [bpsbioscience.com]

Usp1-IN-5: A Potent and Selective Inhibitor of USP1 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling therapeutic target in oncology, primarily due to its critical role in the DNA damage response (DDR) and its association with resistance to certain cancer therapies. Usp1-IN-5 is a novel, potent, and selective small molecule inhibitor of USP1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its experimental evaluation. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of USP1 inhibition.

Introduction to USP1

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of key proteins involved in DNA repair pathways.[1] Specifically, USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2] The deubiquitination of these substrates is essential for the proper functioning of the Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathways, respectively, which are critical for repairing DNA damage and maintaining genomic stability.[1] In several cancers, USP1 is overexpressed, contributing to enhanced DNA repair capabilities and resistance to DNA-damaging agents.[1] Therefore, inhibition of USP1 presents a promising therapeutic strategy to induce synthetic lethality in cancers with underlying DNA repair defects, such as those with BRCA1/2 mutations, and to overcome resistance to chemotherapy and PARP inhibitors.

This compound: A Selective USP1 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against USP1. Its inhibitory action leads to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA damage repair processes and inducing cell death in cancer cells.

Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of the USP1/UAF1 complex. This inhibition prevents the removal of ubiquitin from its substrates, PCNA and FANCD2. The persistent ubiquitination of these proteins disrupts their normal function in DNA repair, leading to stalled replication forks, accumulation of DNA damage, and eventual induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound and provide representative data for a well-characterized USP1 inhibitor, ML323, for comparative purposes.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | USP1 | Biochemical | < 50 | [3] |

| This compound | MDA-MB-436 cells | Cell-based | < 50 | [3] |

Table 2: Representative Selectivity Profile of a USP1 Inhibitor (ML323)

Note: Specific selectivity data for this compound is not publicly available. The following data for ML323 is provided as a representative example of a selective USP1 inhibitor.

| Target | IC50 (µM) | Fold Selectivity vs. USP1 |

| USP1/UAF1 | 0.076 | 1 |

| USP2 | > 114 | > 1500 |

| USP5 | > 114 | > 1500 |

| USP7 | 47 | 618 |

| USP8 | > 114 | > 1500 |

| UCH-L1 | > 500 | > 6578 |

| UCH-L3 | > 500 | > 6578 |

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are provided below.

USP1/UAF1 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the USP1/UAF1 complex using a fluorogenic substrate.

Materials:

-

Purified recombinant human USP1/UAF1 complex

-

Ubiquitin-AMC fluorogenic substrate

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Add 25 µL of diluted USP1/UAF1 enzyme solution to each well of the 96-well plate.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Ub-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Western Blot for Ub-PCNA and Ub-FANCD2

This method is used to confirm that this compound engages its target in a cellular context by measuring the accumulation of ubiquitinated substrates.

Materials:

-

MDA-MB-436 or other suitable cancer cell line

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Ub-PCNA, anti-Ub-FANCD2, anti-total PCNA, anti-total FANCD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent increase in ubiquitinated PCNA and FANCD2 relative to total protein levels and the loading control.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

MDA-MB-436 or other cancer cell line

-

96-well clear-bottom plates

-

This compound

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of USP1 with demonstrated activity in both biochemical and cellular assays. Its ability to disrupt DNA damage repair pathways by preventing the deubiquitination of PCNA and FANCD2 makes it a valuable tool for preclinical cancer research. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other USP1 inhibitors, facilitating the investigation of their therapeutic potential. Further studies are warranted to explore the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound to fully assess its clinical translatability.

References

Methodological & Application

Application Notes and Protocols for Usp1-IN-5 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-5 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinase that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, primarily Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2][3][4] By inhibiting USP1, this compound prevents the removal of ubiquitin from these substrates, leading to their accumulation in a ubiquitinated state. This disruption of the normal deubiquitination process impairs DNA repair pathways, specifically Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway, ultimately inducing apoptosis and sensitizing cancer cells to DNA-damaging agents.[2][5][6] These application notes provide detailed protocols for utilizing this compound in cancer cell line studies to investigate its therapeutic potential.

Mechanism of Action

This compound targets the catalytic activity of the USP1/UAF1 complex. This inhibition leads to the hyper-ubiquitination of PCNA and FANCD2, which are critical regulators of DNA repair. The accumulation of ubiquitinated PCNA stalls DNA replication forks and can lead to replication stress, while the accumulation of ubiquitinated FANCD2 disrupts the Fanconi Anemia pathway, a key mechanism for the repair of interstrand crosslinks.[2][7] The combined effect is an increase in genomic instability and the induction of programmed cell death (apoptosis) in cancer cells, particularly those with existing DNA repair deficiencies such as BRCA1/2 mutations.[8][9]

Data Presentation

This compound and Analogs In Vitro Activity

The following table summarizes the in vitro efficacy of this compound and other USP1 inhibitors across various cancer cell lines. This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for your experiments.

| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Assay Type | Reference |

| This compound | MDA-MB-436 | Breast Cancer | <50 nM | Not Specified | |

| ML323 | H596 | Non-Small Cell Lung Cancer | 486 nM (potentiates cisplatin) | Colony-Forming | [2] |

| Pimozide | H596 | Non-Small Cell Lung Cancer | 2 µM | Di-Ub Cleavage | [10] |

| GW7647 | H596 | Non-Small Cell Lung Cancer | 5 µM | Di-Ub Cleavage | [10] |

| I-138 | MDA-MB-436 | Breast Cancer | ~10 nM | CellTiter-Glo | [9] |

| I-138 | HCC1954 | Breast Cancer | ~100 nM | CellTiter-Glo | [9] |

| SJB3-019A | MDAH-2774 | Ovarian Cancer | Potentiates CDDP | Cell Viability | [11] |

| Pimozide | MDAH-2774 | Ovarian Cancer | Potentiates CDDP | Cell Viability | [11] |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.

-

Incubation: Incubate for 3-4 hours at 37°C until a purple formazan product is visible.

-

Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. If using XTT, this step is not necessary.

-

Absorbance Measurement: Measure the absorbance at 450 nm (for XTT) or 570 nm (for MTT) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for PCNA and FANCD2 Ubiquitination

This protocol is used to detect the accumulation of monoubiquitinated PCNA and FANCD2 following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PCNA, anti-FANCD2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescence substrate.

-

Imaging: Capture the signal using an imaging system. Look for the appearance of a higher molecular weight band corresponding to the ubiquitinated form of the protein.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound for 24-48 hours.

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8][12]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of this compound in disrupting DNA repair pathways.

Caption: General workflow for studying this compound in cancer cell lines.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment, particularly in tumors with compromised DNA repair mechanisms. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design and execute in vitro studies to explore the anticancer activities of this compound. Careful selection of cell lines and appropriate experimental design are crucial for obtaining robust and meaningful data. The synergistic potential of this compound with existing chemotherapies and radiotherapies warrants further investigation.

References

- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP1/UAF1 targets polyubiquitinated PCNA with an exo-cleavage mechanism that can temporarily enrich for monoubiquitinated PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

Determining the Optimal Concentration of Usp1-IN-5 for Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-5 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular processes.[1] USP1, in complex with its cofactor UAF1, regulates the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by deubiquitinating key substrates such as FANCD2 and PCNA.[2][3][4][5][6] Dysregulation of USP1 activity is implicated in various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound for various biochemical and cellular experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant USP1 inhibitors. This information is crucial for designing experiments and selecting appropriate concentration ranges.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| This compound | Biochemical Assay | USP1 | <50 nM | [1] |

| This compound | Cell Viability | MDA-MB-436 | <50 nM | [1] |

| ML323 | Biochemical Assay (Ub-Rho) | USP1-UAF1 | 76 nM | [2] |

| ML323 | Biochemical Assay (di-Ub) | USP1-UAF1 | 174 nM | [2] |

| ML323 | Biochemical Assay (Ub-PCNA) | USP1-UAF1 | 820 nM | [2] |

| Pimozide | Biochemical Assay (di-Ub) | USP1-UAF1 | 2 µM | [7] |

| GW7647 | Biochemical Assay (di-Ub) | USP1-UAF1 | 5 µM | [7] |

| Cisplatin + ML323 (1:4) | Cell Viability (Colony Formation) | H596 | 59 nM (EC50) | [2] |

| Cisplatin + Pimozide (1:4) | Cell Viability | NCI-H596 | 2.8 µM (EC50) | [7] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 | Life Science Alliance [life-science-alliance.org]

- 6. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp1-IN-5: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-5 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and cancer progression. With an IC50 value of less than 50 nM, this compound offers a valuable tool for investigating the therapeutic potential of USP1 inhibition.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies, designed to support preclinical research and development.

Data Presentation

Solubility of this compound

| Solvent | Anticipated Solubility | Recommendations |

| DMSO | High | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Moderate to High | Can be used as a co-solvent in formulations. |

| PBS/Saline | Low | Not suitable for initial dissolution. Used as a diluent for final formulation. |

Note: It is crucial for researchers to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

In Vivo Formulation of a Structurally Related USP1 Inhibitor (ML323)

While a specific, publicly available in vivo formulation for this compound is not detailed, protocols for the structurally related and well-studied USP1 inhibitor, ML323, can provide a valuable starting point.

| Component | Example Concentration | Purpose |

| ML323 | 5-10 mg/kg | Active Pharmaceutical Ingredient |

| DMSO | 2-5% | Solubilizing Agent |

| PBS | q.s. to final volume | Vehicle/Diluent |

Experimental Protocols

Preparation of this compound for In Vivo Administration (Suggested Protocol)

This protocol is a suggested starting point based on common practices for compounds with similar characteristics and may require optimization.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile, polypropylene tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure for a 10 mg/kg dose in a 20g mouse (200 µL injection volume):

-

Calculate the required amount of this compound:

-

For a 10 mg/kg dose, a 20 g mouse requires 0.2 mg of this compound.

-

To prepare a small batch for multiple animals, scale up the calculation accordingly, including a slight overage.

-

-

Prepare a stock solution in DMSO:

-

Based on the desired final concentration of DMSO in the injection vehicle (e.g., 5%), calculate the required concentration of the DMSO stock.

-

For a final injection volume of 200 µL with 5% DMSO, the volume of DMSO will be 10 µL.

-

To dissolve 0.2 mg of this compound in 10 µL of DMSO, the stock concentration would be 20 mg/mL.

-

Carefully weigh the required amount of this compound and dissolve it in the calculated volume of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

-

-

Prepare the final formulation:

-

In a sterile tube, add the calculated volume of the this compound/DMSO stock solution (10 µL for one mouse).

-

Slowly add the required volume of sterile PBS (190 µL for one mouse) to the DMSO stock while vortexing to prevent precipitation.

-

Visually inspect the solution to ensure it is clear and free of precipitates. If precipitation occurs, optimization of the formulation (e.g., adjusting the DMSO concentration, adding a surfactant like Tween 80) may be necessary.

-

-

Administration:

-

Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).

-

Important Considerations:

-

Always prepare the formulation fresh on the day of use.

-

Perform a small-scale pilot study to check for any acute toxicity or adverse reactions to the vehicle.

-

The final concentration of DMSO should be kept as low as possible, ideally 5% or less, to minimize potential toxicity.[3]

Mandatory Visualizations

USP1 Signaling Pathway in DNA Damage Response

References

Application Note: Western Blot Protocol for Detecting PCNA Ubiquitination after Usp1-IN-5 Treatment

Audience: Researchers, scientists, and drug development professionals.